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Compound of Interest

Compound Name: Phoslactomycin A

Cat. No.: B15560325

Phoslactomycin A vs. Fostriecin: A Comparative
Analysis of PP2A Inhibition

A Guide for Researchers, Scientists, and Drug Development Professionals

Protein Phosphatase 2A (PP2A) is a master regulator among serine/threonine phosphatases,
governing a vast array of cellular signaling pathways critical for cell cycle control, growth, and
apoptosis. Its role as a tumor suppressor has made it a prime target for therapeutic
development. Among the natural products that inhibit PP2A, Phoslactomycin A and Fostriecin
stand out for their potency and specificity. This guide provides an objective comparison of these
two inhibitors, supported by experimental data, to assist researchers in making informed
decisions for their studies.

Comparative Performance and Potency

Both Fostriecin and Phoslactomycin A are potent inhibitors of the PP2A catalytic subunit
(PP2Ac), yet they exhibit distinct biochemical profiles and cellular consequences. Fostriecin is
recognized as one of the most potent and selective PP2A inhibitors discovered.
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Parameter Fostriecin Phoslactomycin A
Target(s) PP2A, PP4 PP2A
IC50 (PP2A) 1.3 - 3.2 nM[1][2] 4.8 nM
IC50 (PP1) >100 pM[1][2] >10 uM
G2/M phase cell cycle arrest,
Cellular Effect ] G1 phase cell cycle arrest
apoptosis[2][3]

Binds PP2Ac active site; may ] ] ]
Binds PP2Ac active site,

targeting Cys269[6]

Mechanism form a covalent adduct with
Cys269[4][5]

Fostriecin demonstrates exceptional potency against PP2A and the related PP4, while showing
negligible inhibition of PP1 at similar concentrations.[1][2] This profile leads to a robust G2/M
phase arrest in treated cancer cells.[2][3] Phoslactomycin A is also a potent PP2A inhibitor,
though slightly less so than Fostriecin, and induces a distinct G1 phase cell cycle arrest.
Notably, both compounds appear to interact with the Cys-269 residue in the PP2A catalytic
subunit, a key feature for their potent inhibition.[5][6]

Mechanism of Inhibition: A Tale of Two Binders

While both molecules target the same enzyme, their interaction with the PP2A catalytic subunit
has subtle but important differences. Both inhibitors occupy the active site cleft, but the nature
of their interaction, particularly with Cysteine-269, is a focus of study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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